Product packaging for H-D-Lys(Z)-OH(Cat. No.:CAS No. 34404-32-5)

H-D-Lys(Z)-OH

Cat. No.: B371206
CAS No.: 34404-32-5
M. Wt: 280.32 g/mol
InChI Key: CKGCFBNYQJDIGS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-D-Lys(Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B371206 H-D-Lys(Z)-OH CAS No. 34404-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-32-5
Record name H-D-Lys(Z)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Application of H-D-Lys(Z)-OH in Elucidating Protein-Ligand Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery and molecular biology, a precise understanding of protein-ligand interactions is paramount. H-D-Lys(Z)-OH, a derivative of the amino acid D-lysine with a benzyloxycarbonyl (Z) protecting group on its side-chain amine, serves as a critical tool for researchers. This technical guide provides an in-depth exploration of the core applications of this compound in the study of protein-ligand binding events. We will delve into its role in various biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers detailed experimental protocols, illustrative data, and visual workflows to empower researchers to effectively leverage this compound in their investigations, ultimately accelerating the pace of drug development and fundamental biological understanding.

Introduction: The Significance of this compound in Protein Science

This compound is a non-standard amino acid that offers unique advantages in the study of protein-ligand interactions. The presence of the Z-group on the side-chain amine prevents it from participating in its usual ionic interactions, allowing for the specific investigation of the roles of other functional groups within a ligand or to probe binding pockets with distinct steric and electronic requirements. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, making it an ideal component for designing stable peptide-based probes and inhibitors.

Key Attributes of this compound:

  • Steric Blockade: The bulky benzyloxycarbonyl (Z) group provides a significant steric hindrance, enabling the exploration of the spatial constraints within a protein's binding site.

  • Hydrogen Bonding Potential: The carbamate linkage of the Z-group introduces additional hydrogen bond donor and acceptor sites, which can be exploited to understand specific molecular recognition events.

  • Proteolytic Stability: The D-amino acid nature of this compound enhances the stability of peptides incorporating this residue in biological fluids.

  • Chemical Handle: The Z-group can be selectively removed under specific conditions, providing a potential site for further chemical modification or conjugation.

Biophysical Characterization of Protein-Ligand Interactions using this compound

The utility of this compound is most evident when employed in conjunction with powerful biophysical techniques that provide quantitative data on binding events.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment involving this compound, a peptide or small molecule containing this residue is immobilized on a sensor chip, and the protein of interest is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured and provides kinetic and affinity data.

Table 1: Representative Kinetic and Affinity Data from SPR Analysis

Ligand (Analyte)Protein (Ligand)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Peptide-D-Lys(Z)Kinase A1.5 x 10⁵3.2 x 10⁻⁴2.1
Peptide-D-LysKinase A2.8 x 10⁵8.9 x 10⁻⁴3.2
Small Molecule-D-Lys(Z)Bromodomain B5.4 x 10⁴1.2 x 10⁻³22.2

Note: This data is illustrative and intended for comparative purposes.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information is crucial for understanding the driving forces behind the interaction.

Table 2: Illustrative Thermodynamic Parameters from ITC Analysis

Ligand (in syringe)Protein (in cell)Binding Affinity (KD) (μM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (n)
This compoundProtease C15.2-8.52.31.05
H-D-Lys-OHProtease C25.8-5.24.10.98

Note: This data is illustrative and intended for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Insights at Atomic Resolution

NMR spectroscopy provides high-resolution structural information about protein-ligand complexes in solution. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface. Upon addition of a ligand containing this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can pinpoint the location of the binding site.

Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the kinetic and affinity constants of a peptide containing this compound binding to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Peptide containing this compound (ligand)

  • Target protein (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

  • Chip Activation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the peptide solution (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The primary amines on the peptide will form covalent bonds with the activated esters.

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of the target protein in running buffer over the immobilized ligand surface.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to a target protein.

Materials:

  • Isothermal titration calorimeter

  • This compound (ligand)

  • Target protein

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the

Methodological & Application

Application Notes and Protocols for H-D-Lys(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Lys(Z)-OH, also known as Nε-benzyloxycarbonyl-D-lysine, is a critical building block in the solution-phase synthesis of peptides, particularly for the creation of bioactive peptides and their analogues. The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of the D-lysine side chain, preventing unwanted side reactions during peptide bond formation. Its stability under various coupling conditions and the ability for selective removal make it a valuable tool in complex peptide synthesis strategies. The use of the D-amino acid isomer can enhance the enzymatic stability of the final peptide, a desirable characteristic for therapeutic applications.

This document provides detailed application notes and protocols for the use of this compound in the solution-phase synthesis of a bioactive peptide analogue, focusing on a D-lysine containing analogue of Tuftsin. Tuftsin is a natural tetrapeptide (Thr-Lys-Pro-Arg) that modulates immune cell function. Analogues containing D-lysine are synthesized to investigate improved stability and activity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Synonyms Nε-Z-D-lysine, N6-Carbobenzyloxy-D-lysine
CAS Number 34404-32-5
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Appearance White to off-white powder
Melting Point ~259 °C (decomposes)
Solubility Soluble in aqueous base and acidic solutions.
Optical Rotation [α]20/D -15.5±1°, c = 1% in 1 M HCl

Application: Synthesis of a [D-Lys²]-Tuftsin Analogue

This section outlines the solution-phase synthesis of a [D-Lys²]-Tuftsin analogue (Thr-D-Lys-Pro-Arg). The strategy involves a stepwise C-to-N terminal elongation, utilizing this compound for the incorporation of the D-lysine residue.

Synthetic Strategy Overview

The synthesis will proceed by coupling protected amino acids in solution, followed by selective deprotection of the Nα-amino group to allow for the next coupling reaction. The Z-group on the D-lysine side chain and other side-chain protecting groups will be removed in the final deprotection step.

G cluster_synthesis Solution-Phase Synthesis of [D-Lys²]-Tuftsin Analogue start Start with C-terminal amino acid (Arg) pro Couple Proline start->pro Step 1 dlys Couple this compound pro->dlys Step 2 thr Couple Threonine dlys->thr Step 3 deprotect Final Deprotection thr->deprotect Step 4 purify Purification deprotect->purify Step 5 end_product [D-Lys²]-Tuftsin purify->end_product Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin / Analogue Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Complex (TβRI / TβRII) Nrp1->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Phagocytosis) Gene_Transcription->Cellular_Response

Troubleshooting & Optimization

Troubleshooting incomplete coupling of H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of H-D-Lys(Z)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Question: I am experiencing incomplete coupling of this compound in my solid-phase peptide synthesis. My Kaiser test remains positive after the coupling step. What are the potential causes and how can I resolve this issue?

Answer: Incomplete coupling of amino acids, particularly sterically hindered ones like this compound, is a common challenge in SPPS. The bulky benzyloxycarbonyl (Z) protecting group on the lysine side-chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Initial Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK recouple 3. Perform a Second Coupling (Recouple) check_conditions->recouple Conditions Optimized capping 5. Cap Unreacted Amines recouple->capping Kaiser Test Still Positive proceed Proceed to Next Deprotection Step recouple->proceed Kaiser Test Negative change_reagents 4. Use a Stronger Coupling Reagent change_reagents->recouple After changing reagents capping->change_reagents If issue persists in subsequent steps capping->proceed analyze Analyze Peptide Purity (HPLC/MS) proceed->analyze

Caption: A logical workflow for troubleshooting incomplete peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete coupling?

A1: Several factors can contribute to incomplete coupling reactions:

  • Steric Hindrance: The bulky side chain and protecting groups of both the incoming amino acid and the N-terminal residue of the peptide-resin can physically block the reaction.[1]

  • Suboptimal Reagents: Degradation of coupling reagents or the amino acid derivative, often due to improper storage (e.g., exposure to moisture), can reduce their effectiveness.[1][2] Using low-purity reagents can also introduce contaminants that interfere with the reaction.[2]

  • Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent for the reagents to access the reactive sites.[2]

  • Inadequate Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated for the reaction to proceed to completion.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible.

Q2: How can I improve my coupling efficiency?

A2: To improve coupling efficiency, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the amino acid and coupling reagents.

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to several hours or overnight) can help overcome steric barriers. A modest increase in temperature (e.g., to 30-40°C) may also improve the reaction rate, but should be monitored to prevent side reactions.

  • Use High-Quality Reagents and Anhydrous Solvents: Always use fresh, high-purity reagents and anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to prevent hydrolysis and other side reactions.

Q3: Which coupling reagents are recommended for difficult couplings like this compound?

A3: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider using stronger activating agents. The choice of coupling reagent can significantly impact the reaction's success.

Coupling Reagent ClassExamplesCharacteristics & Recommendations
Carbodiimides DIC / HOBtA common and cost-effective choice. The addition of HOBt is crucial to minimize racemization.
Aminium/Uronium Salts HBTU, TBTU, HCTUGenerally more efficient than carbodiimides with faster reaction times and reduced side reactions.
Guanidinium/Phosphonium Salts HATU, PyBOP, COMUHighly efficient reagents, often superior for hindered couplings. HATU and COMU are known for their high reactivity. COMU also offers a better safety profile as it does not contain the potentially explosive HOBt/HOAt moieties.
Q4: What should I do if the Kaiser test is still positive after a second coupling?

A4: If unreacted amines are still present after a second coupling attempt, it is advisable to "cap" them. Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the formation of deletion peptides (sequences missing an amino acid), which can be difficult to separate from the desired product during purification.

Q5: Can the choice of base affect the coupling reaction?

A5: Yes, the choice and amount of base are critical. A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is generally preferred. Using an excess of a strong base can lead to side reactions, most notably epimerization, which compromises the stereochemical integrity of the peptide.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative Monitoring of Free Amines)

The Kaiser test is a highly sensitive method for detecting primary amines on the resin. A positive result (blue beads) indicates the presence of unreacted amines and thus an incomplete coupling reaction.

Reagents:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure:

  • Take a small sample of resin beads (a few milligrams) from your reaction vessel and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue Beads/Solution: Positive result (incomplete coupling).

    • Colorless/Yellow Beads and Solution: Negative result (complete coupling).

Note: Overheating or prolonged heating can sometimes lead to false positives due to the removal of the Fmoc protecting group.

Protocol 2: Standard Capping Procedure

This procedure is performed when a coupling reaction is incomplete, as indicated by a positive Kaiser test.

Reagents:

  • Acetic Anhydride

  • Pyridine or DIEA

  • DMF

Procedure:

  • After the coupling step, wash the resin thoroughly with DMF.

  • Prepare a capping solution. A common mixture is acetic anhydride and pyridine (or DIEA) in DMF.

  • Suspend the resin in the capping solution.

  • Gently agitate the mixture at room temperature for 30 minutes.

  • Filter the resin and wash it thoroughly with DMF.

  • Perform a Kaiser test to confirm that all free amines have been capped (the test should be negative). If the test is still positive, repeat the capping procedure.

Protocol 3: Double Coupling with HATU

This protocol is an example of using a stronger coupling reagent for a difficult coupling.

Reagents:

  • Fmoc-H-D-Lys(Z)-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • DIEA or Collidine (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Activation: In a separate vessel, dissolve Fmoc-H-D-Lys(Z)-OH and HATU in DMF. Add the base (DIEA or collidine) and allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Second Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and, without washing the resin, add a second, freshly prepared solution of activated Fmoc-H-D-Lys(Z)-OH. Allow the reaction to proceed for another 1-2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM and Methanol, then dry under vacuum.

References

Technical Support Center: Synthesis of Peptides Containing H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of peptides containing H-D-Lys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the D-isomer of the amino acid lysine. The epsilon-amino group (ε-NH₂) on the side chain is protected by a benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. This protecting group is crucial for preventing unwanted side reactions at the ε-amino group during peptide synthesis. The use of the D-amino acid can increase the peptide's resistance to enzymatic degradation by proteases in the body, which typically recognize L-amino acids.[1] This can enhance the peptide's in vivo stability and therapeutic potential.[1]

Q2: In which peptide synthesis strategies is this compound typically used?

A2: this compound is most commonly utilized in solution-phase peptide synthesis (SPPS). The Z-protecting group is stable to a variety of coupling conditions but can be removed by methods that are often not fully compatible with standard solid-phase peptide synthesis (SPPS) resins and linkers, particularly in the Fmoc/tBu strategy. It is well-suited for Boc-based SPPS, where final cleavage is performed with strong acids like HF, or in strategies where the Z group can be removed orthogonally.

Q3: What are the deprotection methods for the Z-group on the lysine side chain?

A3: The benzyloxycarbonyl (Z) group is typically removed under the following conditions:

  • Catalytic Hydrogenation: This is a very mild method involving H₂ gas and a palladium-on-carbon catalyst (Pd/C). It proceeds at neutral pH and is compatible with many other protecting groups.

  • Strong Acids: Strong acids such as liquid hydrogen fluoride (HF), hydrogen bromide in acetic acid (HBr/AcOH), or trifluoromethanesulfonic acid (TFMSA) can cleave the Z group. These conditions are typically used in the final deprotection step of a Boc-based solid-phase synthesis.

Q4: Is the Z-group orthogonal to Fmoc and Boc protecting groups?

A4: Yes, the Z-group offers orthogonality. It is stable to the mildly basic conditions used to remove the Fmoc group (e.g., piperidine in DMF) and the mildly acidic conditions used for Boc group removal (e.g., TFA in DCM). This allows for selective deprotection strategies in complex peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Solubility of this compound This compound has limited solubility in many common organic solvents. Vendor data indicates it is slightly soluble or insoluble in water and DMSO, but soluble in acidic aqueous solutions like 0.1 M HCl or 10% TFA in water.- Use a solvent system known to dissolve this compound, such as DMF or NMP, potentially with the addition of a solubilizing agent. - For solution-phase coupling, consider converting the amino acid to a more soluble salt form or using a solvent mixture. - Gentle heating and sonication may aid dissolution, but monitor for potential degradation.
Incomplete Coupling Reaction - Steric Hindrance: The bulky Z-group can sterically hinder the coupling reaction. - Poor Activation: The chosen coupling reagent may not be sufficiently potent. - Peptide Aggregation: The growing peptide chain may aggregate, blocking reactive sites.- Optimize Coupling Reagents: Switch to a more powerful coupling reagent like HATU, HBTU, or COMU, especially for difficult couplings. - Extend Reaction Time: Double the coupling time and monitor the reaction progress using a qualitative test like the Kaiser test. - Increase Temperature: Cautiously increase the reaction temperature (e.g., to 30-40°C), but be mindful of the increased risk of racemization. - Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.
Low Yield of Final Peptide - Cumulative Effect of Incomplete Couplings: Even small inefficiencies in each coupling step can drastically reduce the overall yield of a long peptide. - Side Reactions: Unwanted chemical modifications during synthesis or deprotection. - Loss During Workup/Purification: Physical loss of product during extraction, precipitation, or chromatography.- Monitor Each Step: Use the Kaiser test (for primary amines) or Chloranil test (for secondary amines like proline) to ensure complete coupling at each step. - Capping: After a difficult coupling, "cap" any unreacted amines by acetylation to prevent the formation of deletion sequences. - Optimize Purification: Carefully select the purification method (e.g., RP-HPLC) and optimize the gradient to ensure good separation of the target peptide from impurities.
Side Product Formation during Z-Group Deprotection - Incomplete Deprotection: Insufficient reaction time or catalyst activity during hydrogenolysis. - Side-Chain Modification: In some cases, catalytic hydrogenation in DMF can lead to formylation of the ε-amino group.- Optimize Hydrogenolysis: Ensure the use of a fresh, active Pd/C catalyst. Increase reaction time or hydrogen pressure if necessary. - Change Solvent: If formylation is suspected when using DMF, switch to a different solvent like NMP or an alcohol for the hydrogenation step.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Appearance White to off-white powder
Melting Point 230 - 260 °C (decomposes)
Optical Rotation [α]D²⁰ -14.0 ± 2º (c=0.5 in 1N HCl)
CAS Number 34404-32-5

Table 2: Solubility of this compound

SolventSolubilityNotesReference
0.1 M HCl 5 mg/mLRequires ultrasonic and warming to 60°C
Water 1.85 mg/mLRequires ultrasonic and pH adjustment to 1 with 1 M HCl
DMSO < 1 mg/mLInsoluble or slightly soluble
10% TFA in Water 40 mg/mLRequires ultrasonic and pH adjustment to 1 with TFA

Table 3: Representative Coupling Efficiencies for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseCoupling Time (hr)Typical Purity (%)
DIC HOBtDIPEA2-4>90
HBTU -DIPEA1-2>95
HATU HOAtDIPEA/NMM1-2>98
COMU -DIPEA0.5-1>98

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling of this compound

This protocol describes a general procedure for coupling this compound to an amino acid ester (e.g., H-Ala-OMe) using HATU as the coupling reagent.

Materials:

  • Nα-protected amino acid (e.g., Boc-Phe-OH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a suitable reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling start Start Peptide Synthesis coupling Couple this compound start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative troubleshoot Troubleshoot Coupling incomplete->troubleshoot double_couple Double Couple troubleshoot->double_couple Option 1 change_reagent Change Coupling Reagent (e.g., HATU) troubleshoot->change_reagent Option 2 increase_time_temp Increase Time / Temperature troubleshoot->increase_time_temp Option 3 double_couple->kaiser_test change_reagent->kaiser_test increase_time_temp->kaiser_test continue_synthesis Continue Synthesis complete->continue_synthesis

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Orthogonal_Protection_Scheme Orthogonal Protection Strategy with Z-Group cluster_fmoc Fmoc Removal cluster_z Z Removal cluster_tbu tBu/Final Cleavage peptide Fmoc-AA-...-D-Lys(Z)-...-OtBu fmoc_removal Piperidine/DMF peptide->fmoc_removal z_removal H2, Pd/C peptide->z_removal tbu_removal TFA peptide->tbu_removal peptide_no_fmoc H-AA-...-D-Lys(Z)-...-OtBu fmoc_removal->peptide_no_fmoc peptide_no_z Fmoc-AA-...-D-Lys-...-OtBu z_removal->peptide_no_z final_peptide H-AA-...-D-Lys-...-OH tbu_removal->final_peptide

Caption: Orthogonal deprotection scheme for peptides containing Fmoc, Z, and tBu groups.

References

Technical Support Center: H-D-Lys(Z)-OH Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of H-D-Lys(Z)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A typical starting mobile phase for the purification of protected amino acids like this compound is a mixture of water and acetonitrile (ACN), both containing an acidic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents. The initial percentage of Mobile Phase B is usually low, around 5-10%, to ensure the compound binds to the C18 column.

Q2: How soluble is this compound in typical HPLC solvents?

This compound has limited solubility in pure water but its solubility increases in acidic aqueous solutions. For sample preparation, it is recommended to dissolve the crude product in the initial mobile phase composition or in a solvent mixture with a slightly higher organic content that is miscible with the mobile phase, such as a small amount of acetonitrile or methanol in acidified water. One source suggests that this compound is soluble in 10% TFA in water at a concentration of 40 mg/mL with the aid of ultrasonication.[1]

Q3: Is the Z-group (benzyloxycarbonyl) stable under typical RP-HPLC conditions?

Yes, the benzyloxycarbonyl (Z) protecting group is generally stable to the acidic conditions commonly used in reverse-phase HPLC, such as 0.1% trifluoroacetic acid (TFA) in the mobile phase.[2][3] Cleavage of the Z-group typically requires stronger acidic conditions or catalytic hydrogenation.

Q4: What is the expected elution profile for this compound on a C18 column?

Due to the presence of the hydrophobic Z-group, this compound will be retained on a C18 column and will require a certain percentage of organic solvent (acetonitrile or methanol) to elute. The exact retention time will depend on the specific gradient, flow rate, and column dimensions. It is expected to elute at a moderate acetonitrile concentration.

Q5: At what wavelength should I monitor the purification of this compound?

The Z-group contains a benzene ring, which provides strong UV absorbance. Detection is typically performed at wavelengths between 210 nm and 220 nm for the peptide bond and around 254 nm to 260 nm for the aromatic Z-group. Monitoring at a lower wavelength (210-220 nm) will generally provide higher sensitivity for all peptide-like impurities, while a higher wavelength (around 254 nm) is more specific to the Z-group containing compounds.

Troubleshooting Guide

This section addresses common problems encountered during the RP-HPLC purification of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Sample did not dissolve completely.Ensure complete dissolution of the sample in the injection solvent. Consider using a small amount of organic solvent (e.g., ACN or MeOH) or a higher concentration of acid in the sample solvent. Filter the sample through a 0.22 µm filter before injection.
Injection issue.Check the autosampler for air bubbles and ensure the correct injection volume is set. Manually inject a standard to verify system performance.
Compound is too strongly retained on the column.Increase the final percentage of the organic solvent (Mobile Phase B) in your gradient or extend the gradient duration.
Peak Tailing Secondary interactions with residual silanols on the silica-based column.Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol interactions. Operating at a lower pH can also help.
Column overload.Reduce the amount of sample injected onto the column.
Column contamination or degradation.Flush the column with a strong solvent wash (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Split Peaks Clogged frit at the column inlet.Back-flush the column (if the manufacturer allows). If this does not resolve the issue, the frit may need to be replaced.
Sample solvent is too different from the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume.
High Backpressure Blockage in the system (tubing, injector, or column).Systematically check for blockages by disconnecting components and observing the pressure. Filter all solvents and samples before use.
Precipitated buffer in the system.Ensure buffer solubility in the mobile phase, especially at high organic solvent concentrations. Flush the system with water to dissolve any precipitated salts.
Unexpected Peaks Impurities in the crude sample.This is expected. The goal of purification is to separate the desired product from these impurities.
Degradation of the compound.While the Z-group is generally stable, prolonged exposure to harsh conditions or elevated temperatures could cause degradation. Prepare fresh solutions and consider running the purification at room temperature.
"Ghost peaks" from previous runs.Implement a thorough column wash with a strong solvent after each run.

Experimental Protocol: Preparative RP-HPLC of this compound

This is a general protocol and may require optimization based on the specific purity of the crude material and the HPLC system used.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • This compound, crude product.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A good starting point is a mixture of Mobile Phase A and a small amount of Mobile Phase B (e.g., 90:10 v/v) to a concentration of approximately 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method Parameters:

The following table outlines a starting point for the preparative HPLC method.

Parameter Value
Column C18, 10 µm, 250 x 21.2 mm
Flow Rate 15-20 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient
Gradient See table below

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
5955
355545
40595
45595
46955
55955

5. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

6. Post-Purification:

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Pooling Fraction Pooling Analysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization

Caption: Workflow for the purification of this compound by RP-HPLC.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues Start Problem with Chromatogram PeakShape Abnormal Peak Shape? Start->PeakShape Retention Incorrect Retention? Start->Retention Pressure Pressure Anomaly? Start->Pressure Tailing Peak Tailing PeakShape->Tailing Yes Split Split Peak PeakShape->Split Yes Sol_Tailing Check mobile phase pH Reduce sample load Tailing->Sol_Tailing Sol_Split Check for clogged frit Adjust sample solvent Split->Sol_Split NoPeak No/Small Peak Retention->NoPeak Yes Drift Retention Time Drift Retention->Drift Yes Sol_NoPeak Check sample solubility Verify injection NoPeak->Sol_NoPeak Sol_Drift Check for leaks Ensure column equilibration Drift->Sol_Drift HighPressure High Backpressure Pressure->HighPressure Yes LowPressure Low Backpressure Pressure->LowPressure Yes Sol_HighPressure Check for blockages Filter mobile phase/sample HighPressure->Sol_HighPressure Sol_LowPressure Check for leaks Check pump LowPressure->Sol_LowPressure

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Steric Hindrance with H-D-Lys(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when using the sterically hindered amino acid H-D-Lys(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause steric hindrance?

This compound is a D-enantiomer of the amino acid lysine where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group. The Z-group is bulky and aromatic, creating significant spatial obstruction around the α-amino group. This steric hindrance can impede the approach of coupling reagents and the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.

Q2: What are the common indicators of incomplete coupling when using this compound?

Incomplete coupling during solid-phase peptide synthesis (SPPS) can be identified through several indicators:

  • Positive Kaiser Test: A blue or purple color in the Kaiser test indicates the presence of unreacted primary amines on the resin.

  • Low Crude Peptide Purity: Analysis of the crude peptide by HPLC may show multiple peaks, including deletion sequences lacking the this compound residue.

  • Mass Spectrometry (MS) Analysis: The mass spectrum of the crude product will show peaks corresponding to the mass of the desired peptide as well as peaks corresponding to deletion peptides.

Q3: How can I improve the solubility of this compound during peptide synthesis?

The bulky, nonpolar Z-group can contribute to the aggregation of the growing peptide chain, reducing solubility and hindering further reactions.[1][2] To improve solubility, consider the following:

  • Solvent Choice: Use more polar, aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are effective at solvating peptide chains.[3] In cases of severe aggregation, adding a small amount of dimethyl sulfoxide (DMSO) can be beneficial.[4]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling reaction can help disrupt secondary structures and improve solvation.

  • "Magic Mixture": A combination of nonionic detergents and ethylene carbonate can also be employed to enhance peptide solvation.

Q4: What are the best practices for removing the Z-group from the D-Lysine side chain?

The Z-group is typically removed by hydrogenolysis. Two common methods are:

  • Catalytic Hydrogenation: This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C).

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. This can be a milder alternative to using hydrogen gas.

It is important to note that catalytic hydrogenation may not be suitable for peptides containing sulfur-containing amino acids like methionine or cysteine, as the catalyst can be poisoned.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Positive Kaiser Test

A positive Kaiser test after coupling with this compound indicates the presence of unreacted N-terminal amines.

Possible Cause Suggested Solution
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to several hours or overnight. 3. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but monitor for potential racemization.
Inefficient Coupling Reagent 1. Switch to a Stronger Reagent: Use a more potent coupling reagent like HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids. 2. Optimize Activator Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Peptide Aggregation 1. Change Solvent: Switch to NMP or add DMSO to the reaction solvent. 2. Use Aggregation-Disrupting Additives: Incorporate chaotropic salts or use a "magic mixture". 3. Lower Resin Loading: Use a resin with a lower substitution level to increase the distance between peptide chains.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

This table summarizes the reported yields for different coupling reagents in reactions involving sterically hindered amino acids, which can serve as a guide for selecting the appropriate reagent when working with this compound.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)Reference(s)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DIC/HOBt HOBt-DCM120-240Moderate

Note: Yields are sequence-dependent and can vary based on reaction conditions.

Table 2: Solubility of Protected Amino Acids in Common SPPS Solvents

While specific solubility data for this compound is limited, this table provides a general overview of the solubility of similarly protected amino acids in common SPPS solvents.

SolventSolubility of Fmoc-Amino Acids (General)
N,N-Dimethylformamide (DMF) Good
N-Methyl-2-pyrrolidone (NMP) Excellent
Dichloromethane (DCM) Moderate to Good

Data compiled from general knowledge in peptide synthesis literature.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound during solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This protocol is used to qualitatively assess the completion of a coupling reaction.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1 mL of 0.01 M aqueous KCN diluted to 50 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Incomplete coupling (positive result).

    • Yellow/Colorless beads: Complete coupling (negative result).

Protocol 3: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain.

  • Resin Swelling: Swell the Z-protected peptide-resin in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

  • Reagent Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight of the resin-bound peptide).

  • Hydrogen Donor: Add ammonium formate (4 equivalents per Z-group).

  • Reaction: Stir the suspension at room temperature. Monitor the reaction progress by taking small samples, cleaving the peptide from the resin, and analyzing by HPLC-MS.

  • Filtration: Once the reaction is complete, filter the resin to remove the catalyst.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Coupling Efficiency of this compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result positive_result Positive (Blue/Purple) kaiser_result->positive_result Positive negative_result Negative (Yellow/Colorless) kaiser_result->negative_result Negative double_couple Perform Double Coupling positive_result->double_couple proceed Proceed to Next Deprotection Step negative_result->proceed double_couple->kaiser_test change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) double_couple->change_reagent If still positive change_reagent->kaiser_test aggregation_check Suspect Peptide Aggregation? change_reagent->aggregation_check If still positive aggregation_strategies Implement Aggregation Mitigation Strategies: - Change Solvent (NMP, DMSO) - Add Chaotropic Agents - Use Low-Loading Resin aggregation_check->aggregation_strategies Yes aggregation_check->proceed No, problem resolved aggregation_strategies->kaiser_test

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Z_Deprotection_Pathway start Peptide-Resin with This compound hydrogenolysis Hydrogenolysis start->hydrogenolysis catalytic_hydrogenation Catalytic Hydrogenation (H₂, Pd/C) hydrogenolysis->catalytic_hydrogenation Method 1 cth Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) hydrogenolysis->cth Method 2 end Peptide-Resin with Deprotected H-D-Lys-OH catalytic_hydrogenation->end cth->end

Caption: Deprotection pathways for the Z-group on the H-D-Lys side chain.

References

H-D-Lys(Z)-OH storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of H-D-Lys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep the powder at -20°C.[2][3][4]

Q2: How should I handle this compound safely in the laboratory?

A2: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[5] Ensure good ventilation in the work area to avoid inhaling dust. Always wash your hands thoroughly after handling the compound.

Q3: What are the optimal conditions for storing this compound in solution?

A3: Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation.

Q4: Is this compound sensitive to light or moisture?

A4: While specific data on light sensitivity is limited, it is good practice to store it away from direct sunlight. The compound should be stored in a dry place as it may be hygroscopic.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving properly.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent This compound is soluble in 10% TFA in water (40 mg/mL) and 0.1 M HCl (5 mg/mL). It has limited solubility in water and is poorly soluble in DMSO.
Low Temperature To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
Incorrect pH For aqueous solutions, adjusting the pH to 1 with HCl or TFA can significantly improve solubility.
Peptide Synthesis Issues

Problem: Low yield or impurities during peptide synthesis using this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Coupling Ensure adequate activation of the carboxylic acid. Use standard coupling reagents like HBTU/HOBt/DIEA. Monitor the reaction completion using a ninhydrin test.
Side Reactions The Z (benzyloxycarbonyl) protecting group is generally stable but can be sensitive to strong acids used in repeated deprotection steps in Boc-based solid-phase peptide synthesis (SPPS). Consider using the milder Fmoc-based SPPS strategy. The primary amino group of lysine is a versatile nucleophile and can undergo side reactions like acetylation or formylation if exposed to reactive species.
Deprotection Issues The Z group is typically removed by catalytic hydrogenolysis, which may not be compatible with other protecting groups or parts of the peptide sequence. Ensure the chosen deprotection strategy is orthogonal to other protecting groups used in your synthesis.
Purification Challenges Peptides containing lysine can be purified by reverse-phase HPLC (RP-HPLC). The choice of mobile phase and gradient will depend on the overall hydrophobicity of the peptide. Sometimes, adjusting the pH of the mobile phase can improve separation.

Quantitative Data Summary

ParameterConditionValue/RecommendationCitations
Storage (Powder) Long-term-20°C for up to 3 years
Short-term4°C for up to 2 years
Storage (In Solvent) -20°CUp to 1 month
-80°CUp to 6 months
Solubility 10% TFA in Water40 mg/mL (with sonication and pH adjustment to 1)
0.1 M HCl5 mg/mL (with sonication and warming to 60°C)
Water1.85 mg/mL (with sonication and pH adjustment to 1 with 1 M HCl)
DMSO< 1 mg/mL (insoluble or slightly soluble)

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid bound to a suitable resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Add DIEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours or until a ninhydrin test indicates the absence of free amines.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful coupling.

Visualizations

handling_workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound store Store at -20°C in a dry place receive->store Upon Arrival weigh Weigh in Ventilated Area store->weigh Retrieve for Use dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment waste Dispose of Waste (Follow institutional guidelines) experiment->waste

Caption: General workflow for handling and storing this compound.

troubleshooting_workflow start Experiment Start issue Poor Yield or Unexpected Product? start->issue check_solubility Check Solubility and pH issue->check_solubility Yes optimize Optimize Protocol issue->optimize No check_coupling Verify Coupling Reagents & Time check_solubility->check_coupling check_deprotection Review Deprotection Strategy check_coupling->check_deprotection analyze_impurities Analyze Impurities (LC-MS) check_deprotection->analyze_impurities analyze_impurities->optimize Identified fail Consult Literature/ Technical Support analyze_impurities->fail Unidentified

Caption: Troubleshooting workflow for peptide synthesis with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: H-D-Lys(Z)-OH vs. H-D-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high yields and purity. The choice between the benzyloxycarbonyl (Z) and the tert-butyloxycarbonyl (Boc) group for the protection of the ε-amino function of D-lysine dictates the overall synthetic strategy, influencing deprotection conditions, orthogonality, and potential side reactions. This guide provides an objective comparison of H-D-Lys(Z)-OH and H-D-Lys(Boc)-OH, supported by established chemical principles and experimental considerations.

Chemical Properties and Strategic Applications

The core difference between this compound and H-D-Lys(Boc)-OH lies in the lability of the Z and Boc protecting groups. The Z group is traditionally removed by strong acids or catalytic hydrogenolysis, while the Boc group is labile to moderate acids.[1][2] This fundamental difference determines their application in the two primary solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bn.

In Fmoc-based SPPS , where the Nα-amino group is protected by the base-labile Fmoc group, the side chains are typically protected by acid-labile groups. Here, H-D-Lys(Boc)-OH is the preferred choice. Its Boc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal during each cycle.[3] The Boc group is then cleaved during the final step of peptide cleavage from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[4]

Conversely, in Boc-based SPPS , the Nα-amino group is protected by the acid-labile Boc group. Consequently, the side-chain protecting groups must be stable to the repeated acid treatments used for Nα-Boc deprotection (e.g., 50% TFA in DCM). In this context, the standard Z group is often not sufficiently stable. Therefore, a more acid-resistant variant, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, is commonly employed for lysine side-chain protection.[2] The use of this compound itself in Boc-SPPS is less common due to the potential for partial deprotection with each cycle. The Z group is typically removed during the final cleavage with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

In liquid-phase peptide synthesis (LPPS) , both protecting groups are utilized. The Z group, being one of the classical protecting groups, has a long history of use in solution-phase synthesis. Its removal by catalytic hydrogenation offers an orthogonal deprotection strategy if other groups in the peptide are sensitive to strong acids but stable to hydrogenolysis.

Quantitative Performance Comparison

ParameterThis compoundH-D-Lys(Boc)-OHRemarks
Typical Application Primarily LPPS; Boc-SPPS (as modified Z-derivatives like 2-Cl-Z)Primarily Fmoc-SPPSThe choice is dictated by the Nα-protecting group strategy.
Deprotection Conditions Catalytic hydrogenation (H₂/Pd); Strong acids (HF, HBr/AcOH, TFMSA)Moderate to strong acids (TFA)Z group offers orthogonality via hydrogenolysis.
Orthogonality in Fmoc-SPPS Not applicable as a standard reagent.High orthogonality; stable to piperidine.Boc is the standard for acid-labile side-chain protection in Fmoc chemistry.
Orthogonality in Boc-SPPS Moderate (as Z); High (as 2-Cl-Z)Not orthogonal; will be cleaved with Nα-Boc.Lack of orthogonality makes H-D-Lys(Boc)-OH unsuitable for Boc-SPPS.
Potential Side Reactions Incomplete deprotection with strong acids; benzyl cation formation during acid cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met), requiring scavengers.Tert-butyl cation formation during TFA cleavage can lead to alkylation of sensitive residues, necessitating scavengers.Both require careful selection of scavengers during final cleavage.
Solubility Generally soluble in organic solvents like DMF, NMP, and DCM.Generally soluble in organic solvents like DMF, NMP, and DCM.Solubility is also influenced by the overall peptide sequence.
Relative Cost Generally lower cost.Generally higher cost.Cost can vary depending on the supplier and scale.

Experimental Protocols

General Protocol for Fmoc-SPPS using H-D-Lys(Boc)-OH

This protocol outlines the key steps for incorporating an H-D-Lys(Boc)-OH residue into a peptide chain using manual Fmoc-SPPS on a Wang resin.

  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve H-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the lysine side chain.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for LPPS using this compound

This protocol outlines a general procedure for coupling this compound in a solution-phase synthesis.

  • Nα-Protection of the Preceding Amino Acid: Ensure the N-terminus of the peptide fragment to be coupled is protected (e.g., with a Boc group).

  • Activation: Activate the C-terminus of the Nα-protected peptide fragment using a suitable coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DCM or DMF.

  • Coupling: Add this compound (typically 1-1.2 equivalents) and a base like DIPEA to the reaction mixture. Stir at room temperature until the reaction is complete, monitoring by TLC or HPLC.

  • Work-up and Purification: After the reaction, perform an aqueous work-up to remove excess reagents and byproducts. The resulting protected peptide fragment is then purified, often by column chromatography or recrystallization.

  • Deprotection:

    • Acidolysis: The Z group can be removed along with other acid-labile groups using strong acids like HBr in acetic acid.

    • Hydrogenolysis: For orthogonal deprotection, the Z group can be selectively removed by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst) in a solvent like methanol or ethanol. This leaves acid-labile groups like Boc intact.

Visualizing the Chemistry

Deprotection Mechanisms

The following diagrams illustrate the fundamental deprotection mechanisms for the Boc and Z groups.

G cluster_boc Boc Deprotection (Acidolysis) cluster_z Z Deprotection (Hydrogenolysis) Boc_Lys Lys(Boc) Protonation Protonation (+ H⁺) Boc_Lys->Protonation TFA Carbocation tert-Butyl Cation + CO₂ Protonation->Carbocation Unstable Intermediate Deprotected_Lys_Boc Lys-NH₃⁺ Protonation->Deprotected_Lys_Boc Z_Lys Lys(Z) Catalyst H₂ / Pd-C Z_Lys->Catalyst Toluene Toluene + CO₂ Catalyst->Toluene Deprotected_Lys_Z Lys-NH₂ Catalyst->Deprotected_Lys_Z

Caption: Deprotection mechanisms for Boc and Z groups.

Peptide Synthesis Workflow Comparison

The logical flow of incorporating a protected lysine into a peptide chain differs significantly between Fmoc and Boc SPPS strategies.

G cluster_fmoc Fmoc-SPPS Workflow with H-D-Lys(Boc)-OH cluster_boc Boc-SPPS Workflow with H-D-Lys(2-Cl-Z)-OH Start_Fmoc Resin-Peptide-NH-Fmoc Deprotection_Fmoc Fmoc Removal (Piperidine) Start_Fmoc->Deprotection_Fmoc Free_Amine_Fmoc Resin-Peptide-NH₂ Deprotection_Fmoc->Free_Amine_Fmoc Coupling_Fmoc Couple Fmoc-AA-OH Free_Amine_Fmoc->Coupling_Fmoc [Incorporate Lys(Boc)] Coupling_Fmoc->Start_Fmoc Repeat Cycle Final_Cleavage_Fmoc Final Cleavage (TFA) Coupling_Fmoc->Final_Cleavage_Fmoc End of Synthesis Final_Peptide_Fmoc H₂N-Peptide-COOH Final_Cleavage_Fmoc->Final_Peptide_Fmoc Lys(Boc) also cleaved Start_Boc Resin-Peptide-NH-Boc Deprotection_Boc Boc Removal (TFA) Start_Boc->Deprotection_Boc Free_Amine_Boc Resin-Peptide-NH₃⁺ Deprotection_Boc->Free_Amine_Boc Neutralization Neutralization (DIPEA) Free_Amine_Boc->Neutralization Coupling_Boc Couple Boc-AA-OH Neutralization->Coupling_Boc [Incorporate Lys(2-Cl-Z)] Coupling_Boc->Start_Boc Repeat Cycle Final_Cleavage_Boc Final Cleavage (HF) Coupling_Boc->Final_Cleavage_Boc End of Synthesis Final_Peptide_Boc H₂N-Peptide-COOH Final_Cleavage_Boc->Final_Peptide_Boc Lys(2-Cl-Z) also cleaved

Caption: Comparative workflows for Fmoc and Boc SPPS.

Conclusion

The choice between this compound and H-D-Lys(Boc)-OH is fundamentally a strategic one, dictated by the overarching peptide synthesis methodology. H-D-Lys(Boc)-OH is the workhorse for lysine incorporation in the widely used Fmoc-SPPS strategy, offering excellent orthogonality and compatibility. This compound and its more acid-stable derivatives are mainstays of Boc-SPPS and liquid-phase synthesis, providing a different set of deprotection options, including the highly orthogonal catalytic hydrogenolysis. A thorough understanding of the chemical properties of each protecting group, as outlined in this guide, is crucial for the successful synthesis of complex and high-purity peptides for research and drug development.

References

A Comparative Guide to Analytical Methods for Confirming H-D-Lys(Z)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of modified amino acid incorporation is paramount. This guide provides an objective comparison of key analytical methods for verifying the successful incorporation of H-D-Lys(Z)-OH (Nε-benzyloxycarbonyl-D-lysine) into a peptide sequence. The following sections detail the principles, experimental protocols, and comparative data for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Edman Degradation.

Comparison of Analytical Methods

The selection of an analytical technique depends on the specific information required, from simple purity assessment to detailed structural elucidation.

Analytical Method Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, amino acid sequence (MS/MS), and purity assessment.High sensitivity, requires a small amount of sample, and provides definitive molecular weight.Does not distinguish between isomers (e.g., D- and L-amino acids) without chiral chromatography, and quantification can be challenging.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Three-dimensional structure, confirmation of covalent bonds, and identification of impurities.Provides detailed structural information and can distinguish between isomers.Lower sensitivity compared to MS, requires a larger amount of sample, and data analysis can be complex.
HPLC (Reversed-Phase) Separates molecules based on their hydrophobicity.[1]Purity assessment, quantification, and separation of the target peptide from impurities.[1][2]High resolution, reproducible, and easily quantifiable.[2]Does not provide structural information and co-elution of impurities is possible.[1]
Edman Degradation Sequentially removes amino acid residues from the N-terminus of a peptide for identification.N-terminal amino acid sequence.Provides direct sequence information.Limited to peptides of about 50-60 residues, will not work if the N-terminus is modified, and can be time-consuming.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines the general procedure for confirming the molecular weight and sequence of a peptide containing this compound.

a. Sample Preparation:

  • Prepare a stock solution of the synthesized peptide in HPLC-grade water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with 0.1% formic acid in water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. LC-MS/MS System and Conditions:

  • HPLC System: A standard analytical HPLC system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.

  • Ionization Mode: Positive ion mode.

  • MS Scan: Full scan from m/z 200 to 2000.

  • MS/MS Scan: Data-dependent acquisition of the most intense precursor ions.

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV).

c. Data Analysis:

  • Confirm the presence of the [M+H]⁺ and/or [M+2H]²⁺ ions corresponding to the theoretical molecular weight of the peptide containing this compound.

  • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The presence of the Z-group on the lysine side chain will result in a characteristic mass modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of this compound incorporation.

a. Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. NMR Spectrometer and Experiments:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: To observe the overall proton spectrum.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify spin-coupled protons.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (amino acid residue).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

c. Data Analysis:

  • Assign the proton and carbon signals for each amino acid residue.

  • Identify the characteristic signals of the this compound residue. The benzyloxycarbonyl (Z) group will have distinct aromatic proton signals (around 7.3 ppm) and a benzylic CH₂ signal (around 5.0 ppm).

  • Confirm the connectivity between the Z-group and the lysine side chain through 2D NMR correlations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for assessing the purity of the synthesized peptide.

a. Sample Preparation:

  • Dissolve the crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

b. HPLC System and Conditions:

  • HPLC System: A preparative or analytical HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min for analytical columns.

  • Detection: UV absorbance at 214 nm and 280 nm.

c. Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

  • The retention time of the peptide containing this compound will be different from that of the corresponding unmodified peptide due to the hydrophobicity of the Z-group.

Visualizations

Experimental Workflow for Peptide Analysis

G cluster_0 Peptide Synthesis cluster_1 Purification & Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purification Purity_Check Purity Check (Analytical HPLC) HPLC_Purification->Purity_Check MS_Analysis LC-MS/MS Analysis Purity_Check->MS_Analysis Identity Confirmation NMR_Analysis NMR Spectroscopy MS_Analysis->NMR_Analysis Structural Confirmation Final_Product Purified Peptide NMR_Analysis->Final_Product

Caption: General workflow for peptide synthesis, purification, and analysis.

Logical Flow for Method Selection

G Start Need to confirm this compound incorporation? Purity Is purity the primary concern? Start->Purity Molecular_Weight Is molecular weight confirmation needed? Purity->Molecular_Weight No Use_HPLC Use RP-HPLC Purity->Use_HPLC Yes Sequence Is sequence confirmation needed? Molecular_Weight->Sequence No Use_MS Use Mass Spectrometry Molecular_Weight->Use_MS Yes Structure Is detailed 3D structure needed? Sequence->Structure No Use_MSMS Use MS/MS Sequence->Use_MSMS Yes Use_Edman Use Edman Degradation Sequence->Use_Edman Alternative Use_NMR Use NMR Spectroscopy Structure->Use_NMR Yes Use_MSMS->Structure Use_Edman->Structure

Caption: Decision tree for selecting the appropriate analytical method.

MS/MS Fragmentation of a Peptide with this compound

G cluster_peptide Peptide Backbone cluster_fragments MS/MS Fragmentation N_terminus H₂N AA1 AA1 N_terminus->AA1 Lys_Z D-Lys(Z) AA1->Lys_Z AA3 AA3 Lys_Z->AA3 b2 b₂ ion Lys_Z->b2 b-ion cleavage y2 y₂ ion Lys_Z->y2 y-ion cleavage C_terminus COOH AA3->C_terminus

Caption: Fragmentation of a peptide containing this compound in MS/MS.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Peptides Containing H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the choice of protecting groups is a critical decision that profoundly influences the entire analytical workflow. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides incorporating H-D-Lys(Z)-OH, an amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the side chain of D-lysine. We delve into the fragmentation behavior, analytical challenges, and performance metrics of Z-protected peptides, offering a comparative perspective against other common lysine protecting groups and providing detailed experimental protocols to support your research.

The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis, valued for its stability under a range of conditions. However, its behavior under mass spectrometry (MS) analysis, particularly in comparison to more modern alternatives, warrants a detailed examination for optimal experimental design and data interpretation.

Performance Comparison: this compound vs. Alternative Protecting Groups

The selection of a lysine protecting group can significantly impact the quality and interpretability of mass spectrometry data. Key considerations include the stability of the group during ionization and fragmentation, the potential for side-chain-specific fragmentation patterns, and the overall impact on peptide ionization efficiency.

Below is a comparative summary of the mass spectrometric performance of peptides containing this compound versus those with other commonly used lysine protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupIonization EfficiencyFragmentation BehaviorCommon Side-Chain LossesKey AdvantagesKey Disadvantages
Benzyloxycarbonyl (Z) ModerateCan exhibit both backbone (b- and y-ions) and side-chain fragmentation.[1]Loss of the benzyl group (C7H7, 91 Da) or the entire Z-group (C8H7O2, 135 Da) can be observed.High stability during synthesis.Potential for complex fragmentation spectra and in-source decay, which can complicate data analysis.
tert-Butyloxycarbonyl (Boc) GoodPrimarily backbone fragmentation (b- and y-ions).Neutral loss of isobutylene (C4H8, 56 Da) or the entire Boc group (100 Da) is common, especially with higher collision energy.Readily cleaved under acidic conditions, simplifying sample preparation for MS.Can be labile in the ion source, leading to observation of both protected and unprotected peptide ions.
9-Fluorenylmethyloxycarbonyl (Fmoc) GoodPredominantly backbone fragmentation (b- and y-ions).The Fmoc group is generally stable during MS analysis, with minimal characteristic side-chain losses.Stable under acidic conditions used for MS analysis, providing clear spectra of the protected peptide.Removal requires basic conditions, which may not be compatible with all analytical workflows.

Experimental Protocols

To ensure reproducible and high-quality data, detailed experimental protocols are essential. The following sections outline a general workflow for the LC-MS/MS analysis of peptides containing this compound.

Sample Preparation
  • Peptide Dissolution: Dissolve the synthetic peptide containing this compound in an appropriate solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Desalting (Optional but Recommended): If the peptide sample contains a high concentration of salts from synthesis or purification, use a C18 desalting spin column or pipette tip to prevent ion suppression during electrospray ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and detailed fragmentation analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is suitable for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes at a flow rate of 200-400 nL/min is a good starting point for separating peptides of varying hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range appropriate for the expected precursor ion of the peptide (e.g., m/z 300-2000).

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. A stepped collision energy approach is recommended to generate a comprehensive set of fragment ions.

Data Interpretation and Fragmentation Analysis

The fragmentation of peptides containing this compound in the gas phase can proceed through two primary pathways[1]:

  • Backbone Fragmentation: This is the desired fragmentation pathway for peptide sequencing, resulting in the characteristic b- and y-type ions from cleavage of the amide bonds along the peptide backbone.

  • Side-Chain Fragmentation: The Z-group on the lysine side chain can undergo cleavage, leading to characteristic neutral losses or fragment ions. The most common side-chain fragmentation involves the loss of the benzyl group (C7H7) or the entire benzyloxycarbonyl group. This can result in a prominent peak at [M+H - 91]⁺ or [M+H - 135]⁺ in the MS/MS spectrum.

The presence of both backbone and side-chain fragmentation can lead to more complex MS/MS spectra compared to peptides with more MS-stable protecting groups. Careful analysis of the spectra is required to distinguish between these fragmentation pathways and correctly assign the peptide sequence.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in data analysis.

Experimental_Workflow Experimental Workflow for LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis (with this compound) Sample_Preparation Sample Preparation (Dissolution & Desalting) Peptide_Synthesis->Sample_Preparation LC_Separation LC Separation (C18 Reversed-Phase) Sample_Preparation->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Sequencing & Fragmentation Analysis) MS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for the LC-MS/MS analysis of peptides containing this compound.

Fragmentation_Pathways Fragmentation Pathways of Z-Protected Lysine Peptides Precursor_Ion [M+H]+ Backbone_Fragmentation Backbone Fragmentation Precursor_Ion->Backbone_Fragmentation Side_Chain_Fragmentation Side-Chain Fragmentation Precursor_Ion->Side_Chain_Fragmentation b_y_ions b- and y-ions Backbone_Fragmentation->b_y_ions Neutral_Loss Neutral Loss of Z-group Side_Chain_Fragmentation->Neutral_Loss

Caption: Competing fragmentation pathways for peptides containing Z-protected lysine in tandem mass spectrometry.

Applications in Drug Discovery and Proteomics

The use of Z-protected lysine in peptide synthesis has implications for various research areas. In drug discovery, synthetic peptides are crucial for developing new therapeutics, and accurate characterization by mass spectrometry is a cornerstone of quality control. In proteomics, while less common for endogenous peptide analysis, the understanding of how protecting groups behave in the mass spectrometer is vital for validating synthetic peptide standards used in quantitative assays.

Conclusion

The mass spectrometry analysis of peptides containing this compound presents both opportunities and challenges. While the Z-group offers stability during synthesis, its fragmentation behavior in the mass spectrometer can be more complex than that of other common protecting groups. By understanding the potential for side-chain fragmentation and optimizing analytical conditions, researchers can successfully characterize these peptides and obtain high-quality, reliable data. This guide provides a framework for comparing the performance of Z-protected peptides and for developing robust analytical methods, ultimately supporting the advancement of peptide-based research and development.

References

A Comparative Guide to the Purity Assessment of Synthetic Peptides Incorporating H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of synthetic peptide purity is a foundational requirement for ensuring experimental reproducibility, safety, and therapeutic efficacy. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of synthetic peptides, with a particular focus on peptides that incorporate non-standard amino acid derivatives such as H-D-Lys(Z)-OH. The inclusion of this D-enantiomer with its benzyloxycarbonyl (Z) protecting group introduces specific challenges in purity and stereochemical integrity assessment.

This document details the experimental protocols for key analytical methods, presents quantitative performance data in comparative tables, and provides visual diagrams of experimental workflows to guide researchers in selecting the most appropriate techniques for their quality control needs.

Core Analytical Techniques for Peptide Purity Assessment

The comprehensive quality control of synthetic peptides, especially those containing modified or chiral amino acids, necessitates a multi-faceted analytical approach. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Chiral Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard for determining the purity of synthetic peptides.[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[1] Impurities often include deletion sequences, truncated sequences, or peptides with incomplete deprotection, which typically have different retention times than the full-length product.[3] The purity is generally calculated by comparing the peak area of the desired peptide to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and molecular weight of a synthetic peptide. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide, after which its mass-to-charge ratio (m/z) is determined. This allows for the verification of the primary sequence and the identification of modifications or impurities based on their mass.

Amino Acid Analysis (AAA)

Quantitative Amino Acid Analysis is employed to determine the net peptide content and verify the amino acid composition of the synthetic peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. This method provides an accurate measure of the amount of peptide in a lyophilized powder, which may also contain water and counter-ions like trifluoroacetic acid (TFA).

Chiral Purity Analysis

For peptides containing specific enantiomers, such as this compound, assessing chiral purity is critical. The presence of the incorrect enantiomer (e.g., the L-isomer in a peptide designed to contain the D-isomer) can significantly impact the peptide's biological activity and safety. Chiral analysis is typically performed using specialized chiral chromatography columns (either HPLC or Gas Chromatography) coupled with mass spectrometry (MS) to separate and quantify the different stereoisomers.

Comparison of Analytical Methods

The selection of a purity assessment method depends on the specific information required. The following table summarizes the key performance characteristics of the primary analytical techniques.

Analytical MethodPrinciple of OperationInformation ProvidedAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.Purity percentage, detection of peptidic impurities (e.g., deletion/truncated sequences).High resolution and sensitivity, well-established and reproducible.May not resolve all co-eluting impurities; purity is relative to detected peaks.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).Molecular weight confirmation, identification of impurities and modifications.High accuracy and sensitivity, provides definitive identity confirmation.Not inherently quantitative without appropriate standards; may not detect isomeric impurities.
Amino Acid Analysis (AAA) Hydrolysis followed by quantification of constituent amino acids.Net peptide content, amino acid ratio and composition verification.Provides an absolute measure of peptide quantity.Destructive to the sample; does not provide information on sequence or the presence of modified amino acids.
Chiral Analysis (Chiral HPLC/GC-MS) Separation of stereoisomers using a chiral stationary phase.Enantiomeric purity, detection and quantification of undesired stereoisomers.Essential for verifying the stereochemical integrity of the peptide.Requires specialized columns and method development; may be more complex than standard RP-HPLC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Protocol 1: Purity Assessment by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm.

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peptide peak divided by the total peak area, expressed as a percentage.

Protocol 2: Identity Confirmation by ESI-MS
  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-50 µM) in a solvent compatible with mass spectrometry, such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Mass Range: Scan a range appropriate for the expected mass-to-charge ratio of the peptide.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC system.

  • Data Analysis: Compare the experimentally observed mass spectrum with the theoretical isotopic distribution for the target peptide to confirm its molecular weight.

Protocol 3: Chiral Purity Analysis by Chiral HPLC-MS
  • Peptide Hydrolysis: Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours. To correct for racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.

  • Chromatographic System:

    • Column: A suitable chiral stationary phase (CSP) column designed for amino acid separations.

    • Mobile Phase: An appropriate mobile phase for the chosen chiral column, often a mixture of an organic solvent and an aqueous buffer.

  • MS Detection: Interface the HPLC with a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the D- and L-isomers of lysine.

  • Data Analysis: Calculate the enantiomeric purity by comparing the peak areas of the D- and L-lysine enantiomers.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and decision-making logic involved in peptide purity assessment.

G cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_qc QC Methods start Resin & Fmoc-L-AA-OH coupling1 Couple Fmoc-L-AA-OH start->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 coupling2 Couple this compound deprotection1->coupling2 deprotection2 Fmoc Deprotection coupling2->deprotection2 coupling3 Couple Final Fmoc-L-AA-OH deprotection2->coupling3 cleavage Cleavage & Deprotection coupling3->cleavage crude Crude Peptide cleavage->crude purification Preparative RP-HPLC crude->purification lyophilization Lyophilization purification->lyophilization final_product Final Peptide Product lyophilization->final_product qc Quality Control Analysis final_product->qc rphplc RP-HPLC (Purity) qc->rphplc ms MS (Identity) qc->ms aaa AAA (Content) qc->aaa chiral Chiral Analysis qc->chiral

Caption: Workflow for the synthesis and purity assessment of a peptide containing this compound.

G cluster_questions cluster_methods start Need to Assess Peptide Purity? q1 Confirm Identity? start->q1 q2 Determine Overall Purity? q1->q2 No ms Use Mass Spectrometry q1->ms Yes q3 Quantify Net Peptide? q2->q3 No rphplc Use RP-HPLC q2->rphplc Yes q4 Verify Stereochemistry? q3->q4 No aaa Use Amino Acid Analysis q3->aaa Yes chiral Use Chiral HPLC/GC-MS q4->chiral Yes

Caption: Decision tree for selecting the appropriate peptide purity assessment method.

References

A Researcher's Guide to H-D-Lys(Z)-OH Alternatives for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide chemistry and the development of sophisticated peptide-based therapeutics, the strategic selection of protecting groups for trifunctional amino acids like lysine is of paramount importance. The traditional choice, H-D-Lys(Z)-OH, featuring the benzyloxycarbonyl (Z) protecting group, is often being substituted with alternatives that offer greater flexibility and orthogonality. This guide provides an in-depth comparison of common alternatives to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Orthogonal Protection Strategies: A Paradigm Shift in Peptide Synthesis

The advent of orthogonal protecting groups has revolutionized solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with site-specific modifications, such as branching, cyclization, and the attachment of various moieties. An ideal protecting group for the ε-amino group of lysine should be stable throughout the peptide chain elongation and selectively removable under conditions that do not affect the Nα-protecting group (e.g., Fmoc or Boc) or other side-chain protecting groups.[1][2]

Comparative Analysis of Lysine Side-Chain Protecting Groups

The choice of a lysine side-chain protecting group is intrinsically linked to the overall synthetic strategy, primarily the Nα-protection scheme (Fmoc or Boc). Below is a comparative analysis of the most widely used alternatives to the Z group.

Data Presentation: Quantitative Comparison of Protecting Groups
Protecting GroupStructureNα-Strategy CompatibilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃FmocStrong acid (e.g., TFA)[3]High stability to bases; widely used and well-understood.[3]Requires strong acid for removal, which may not be suitable for acid-sensitive peptides.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-C₁₃H₉Boc20% Piperidine in DMFMild, base-labile deprotection; orthogonal to Boc and Z groups.Base-labile conditions can cause side reactions in sensitive sequences.
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-CH₃)Fmoc, Boc1-2% TFA in DCMHighly acid-labile, allowing for very mild deprotection; orthogonal to Fmoc and Boc.Bulky group can cause steric hindrance; careful optimization of deprotection is needed to avoid premature cleavage of other acid-labile groups.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex StructureFmoc, Boc2% Hydrazine in DMFOrthogonal to both acid- and base-labile groups; stable to piperidine and TFA.Hydrazine is a hazardous reagent; deprotection can be sluggish for aggregated peptides.
Msc (Methylsulfonylethyloxycarbonyl)-(C=O)O-CH₂CH₂SO₂CH₃Fmoc, BocMild base (e.g., 1M NaOH)Stable to acidic conditions; orthogonal to acid-labile groups.Requires basic conditions for removal, which may not be compatible with all peptides.
Z (Benzyloxycarbonyl)-(C=O)O-CH₂-C₆H₅BocHydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Well-established; stable to mild acid and base.Requires harsh deprotection conditions (catalytic hydrogenation or strong acid).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these protecting groups.

Protocol 1: On-Resin Deprotection of the Mtt Group
  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% (v/v) trifluoroacetic acid (TFA) and 2% (v/v) triisopropylsilane (TIS) in DCM.

  • Cleavage Reaction: Treat the resin with the deprotection cocktail (approximately 10 mL per gram of resin) and gently agitate at room temperature for 30 minutes. Repeat this step until a colorimetric test (e.g., addition of a drop of TFA to a few beads, no orange color indicates complete removal) is negative.

  • Washing: Wash the resin sequentially with DCM, methanol, and again with DCM.

  • Neutralization: Wash the resin with 1% (v/v) diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Final Wash: Wash the resin with DMF to prepare it for the next coupling step.

Protocol 2: On-Resin Deprotection of the ivDde Group
  • Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group) as hydrazine can also remove the Fmoc group.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Cleavage Reaction: Add the hydrazine solution to the peptide-resin and allow it to stand at room temperature for 3 minutes.

  • Repeat: Filter and repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF.

Protocol 3: Deprotection of the Msc Group
  • Resin Swelling: Swell the Msc-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF or a 1 M solution of NaOH in a suitable solvent mixture (e.g., water/dioxane).

  • Cleavage Reaction: Treat the resin with the basic solution and agitate at room temperature. The reaction time will vary depending on the base used.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF and DCM.

Protocol 4: Deprotection of the Boc Group
  • Deprotection Cocktail: Prepare a solution of 50% (v/v) TFA in DCM.

  • Cleavage Reaction: Suspend the resin in the TFA/DCM solution and shake at room temperature for 3 minutes.

  • Repeat: Filter and repeat the treatment for 5 minutes.

  • Washing: Wash the resin with DCM.

  • Neutralization: Wash the resin with 5% (v/v) DIEA in DCM to neutralize the TFA salt.

Protocol 5: Deprotection of the Z Group
  • Catalyst Preparation: Suspend the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol).

  • Hydrogenolysis: Add 5-10% Palladium on carbon (Pd/C) catalyst.

  • Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature until the reaction is complete.

  • Filtration: Filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected peptide.

Mandatory Visualization

Workflow for Branched Peptide Synthesis

The synthesis of branched peptides is a key application where orthogonal protecting groups are indispensable. The following workflow illustrates the synthesis of a branched peptide on a solid support using an orthogonally protected lysine residue.

G cluster_0 Main Chain Elongation cluster_1 Side Chain Elongation cluster_2 Final Cleavage A Resin B Couple Fmoc-AA A->B C Fmoc Deprotection B->C D Couple Fmoc-Lys(Mtt)-OH C->D E Couple remaining Fmoc-AA D->E F Final Fmoc Deprotection E->F G Selective Mtt Deprotection (1% TFA in DCM) F->G H Couple Fmoc-AA to Lys side chain G->H I Fmoc Deprotection H->I J Couple remaining Fmoc-AA I->J K Cleavage from Resin and Side-Chain Deprotection J->K L Purification K->L

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(Mtt)-OH.

The Ubiquitination Signaling Pathway

The ubiquitination cascade is a fundamental cellular process that involves the covalent attachment of ubiquitin to substrate proteins, often on lysine residues. This process is crucial for protein degradation and signaling. The synthesis of well-defined ubiquitin chains for research often relies on the use of orthogonally protected lysine derivatives.

Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer Substrate Substrate Protein with Lysine residue E3->Substrate Ub ligation to Lys Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate

Caption: The enzymatic cascade of ubiquitination.

Conclusion

The selection of an appropriate protecting group for the lysine side chain is a critical decision in modern peptide synthesis. While this compound has been a historical workhorse, the alternatives presented in this guide offer a diverse toolbox for researchers to tackle the synthesis of increasingly complex and modified peptides. The choice between Boc, Fmoc, Mtt, ivDde, and Msc protecting groups should be guided by the desired orthogonality, the specific requirements of the target peptide, and the overall synthetic strategy. By understanding the unique characteristics and leveraging the detailed protocols provided, researchers can optimize their synthetic workflows to achieve higher yields, purity, and ultimately, success in their research and drug development endeavors.

References

Yield comparison between different D-lysine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of D-lysine and its derivatives is a critical process in the development of pharmaceuticals, peptidomimetics, and other bioactive molecules. The efficiency of these synthetic routes, often measured by chemical yield, directly impacts the scalability and cost-effectiveness of producing these valuable compounds. This guide provides an objective comparison of reported yields for various D-lysine derivatives, supported by experimental data from published research.

Quantitative Yield Comparison

The following table summarizes the synthesis yields of different D-lysine derivatives, categorized by the type of modification and synthetic strategy.

Derivative TypeSpecific DerivativeSynthetic MethodReported Yield (%)Reference
Unmodified D-Lysine D-LysineTwo-enzyme cascade (lysine racemase and decarboxylase)48.8[1]
Nα-Acylated Lysine Sodium Nα-octanamide lysineChemical synthesis93[2]
Sodium Nα-hexanamide lysineChemical synthesis85.8[2]
Sodium Nα-stearamide lysineChemical synthesis75[2]
Protected Lysine Fmoc-Lys(Boc)One-pot chemical synthesis90[3]
N-ε-benzyloxycarbonyl-L-lysineSupramolecular enzyme-mimic approach>90
N-α-acetyl-N-ε-(tert-butoxycarbonyl)-δ-DL-seleno-DL-lysine methyl ester dimerChemical synthesis98
Peptide Derivatives Ac-Lys-Gly-CNLigation in water96
Oligo(L-lysine-co-L-alanine)Chemo-enzymatic polymerization>40
Polymeric Derivatives Poly-D-lysineChemical polymerization20-25 (overall)

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below to allow for replication and further investigation.

1. Two-Enzyme Cascade for D-Lysine Production

  • Racemization Step: L-lysine (1710 mmol/L) is racemized using whole cells of engineered Escherichia coli expressing lysine racemase from Proteus mirabilis (BL21-LYR). The reaction is conducted at 37°C and pH 7.0 for 1 hour.

  • Decarboxylation Step: The crude enzyme of L-lysine decarboxylase is added to the reaction mixture. The decarboxylation of the remaining L-lysine is carried out for 0.5 hours. This step selectively removes the L-enantiomer, leaving enantiopure D-lysine.

  • Outcome: This chemo-enzymatic process yields D-lysine at 48.8% with an enantiomeric excess of ≥ 99%.

2. Synthesis of Nα-Acylated Lysine Derivatives

  • General Procedure: The synthesis involves the acylation of the α-amino group of lysine. The specific protocol for Sodium Nα-octanamide lysine is as follows:

    • Detailed steps for the multi-step synthesis, including protection of the ε-amino group, acylation of the α-amino group, and subsequent deprotection, are outlined in the referenced literature. The final step involves hydrolysis under alkaline conditions.

  • Yields: This chemical synthesis route has been shown to produce various Nα-acylated lysine derivatives with high yields, for instance, 93% for Sodium Nα-octanamide lysine.

3. One-Pot Synthesis of Fmoc-Lys(Boc)

  • Methodology: This method utilizes a one-pot approach for the synthesis of the orthogonally protected diurethane derivative of lysine, Fmoc-Lys(Boc). The use of 9-fluorenylmethyl N-succinimidyl carbonate in situ is a key feature of this process.

  • Result: The described method achieves a high yield of 90% for Fmoc-Lys(Boc) with 100% purity as determined by HPLC.

Visualizing Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the described synthetic methods.

ChemoEnzymatic_DLysine_Synthesis cluster_racemization Racemization cluster_decarboxylation Asymmetric Decarboxylation L_Lys L-Lysine Racemase Lysine Racemase (E. coli BL21-LYR) L_Lys->Racemase DL_Lys DL-Lysine Racemase->DL_Lys 37°C, pH 7.0 Decarboxylase L-Lysine Decarboxylase (crude enzyme) DL_Lys->Decarboxylase D_Lys D-Lysine (ee ≥ 99%) Decarboxylase->D_Lys Cadaverine Cadaverine Decarboxylase->Cadaverine Lysine_Protection_Workflow Start D-Lysine Protect_Epsilon Protect ε-Amino Group (e.g., with Boc) Start->Protect_Epsilon Acylate_Alpha Acylate α-Amino Group (e.g., with Octanoyl Chloride) Protect_Epsilon->Acylate_Alpha Deprotect_Epsilon Deprotect ε-Amino Group Acylate_Alpha->Deprotect_Epsilon Final_Product Nα-Acyl-D-Lysine Derivative Deprotect_Epsilon->Final_Product

References

A Comparative Guide to the Characterization of Peptides Synthesized with H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with specific stereochemistry and protected side chains is a critical aspect of developing novel therapeutics and research tools. The choice of protecting group for the lysine side chain, in particular, can significantly influence the overall success of the synthesis, impacting yield, purity, and the potential for side reactions. This guide provides an objective comparison of peptides synthesized using H-D-Lys(Z)-OH, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, with common alternatives such as those utilizing the tert-butyloxycarbonyl (Boc) protecting group.

This comparison is supported by a review of their chemical properties, deprotection protocols, and potential side reactions, offering a comprehensive resource for making informed decisions in complex peptide synthesis projects.

Comparison of Lysine Protecting Groups in Peptide Synthesis

The selection of a lysine side-chain protecting group is a crucial decision in peptide synthesis strategy. While the benzyloxycarbonyl (Z) group, utilized in this compound, is a well-established protecting group, its application in modern solid-phase peptide synthesis (SPPS) has been largely superseded by more versatile protecting groups like Boc and Fmoc. The choice of protecting group dictates the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group (e.g., Fmoc or Boc strategy).

The orthogonality of the side-chain protecting group is paramount, allowing for its selective removal without affecting other protecting groups or the peptide backbone. The Z group is typically removed by strong acids like hydrogen fluoride (HF) or through catalytic hydrogenation, which can limit its compatibility with certain synthetic strategies and sensitive peptide sequences.[1] In contrast, the Boc group is readily removed with trifluoroacetic acid (TFA), making it highly compatible with the widely used Fmoc/tBu strategy.[2]

Table 1: Comparison of Performance Data for Peptides Synthesized with Z- and Boc-Protected Lysine

ParameterPeptide with D-Lys(Z)Peptide with D-Lys(Boc)Key Considerations
Typical Synthesis Strategy Boc/BzlFmoc/tBu or Boc/BzlThe Z group's lability to strong acid or hydrogenation makes it more aligned with the older Boc/Bzl strategy. The Boc group is more versatile.
Crude Purity (Typical) Lower to ModerateModerate to HighThe harsher deprotection conditions for the Z group can lead to more side products.
Final Yield (Typical) VariableGenerally HigherIncomplete deprotection and side reactions associated with the Z group can lower the final isolated yield.
Deprotection Conditions Strong acid (e.g., HF) or Catalytic HydrogenationModerate acid (e.g., TFA)The milder deprotection for the Boc group is a significant advantage, especially for sensitive peptides.
Potential Side Reactions Incomplete deprotection, side-chain modification during hydrogenation.[3]Premature deprotection with repeated acid treatments in Boc-SPPS.Scavengers are crucial during the final cleavage step for both strategies to minimize side reactions.

Note: The data presented are generalized from multiple sources and can vary significantly depending on the peptide sequence, synthesis scale, and specific laboratory conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis and characterization of peptides. Below are representative protocols for the synthesis of a model peptide containing either this compound or Fmoc-D-Lys(Boc)-OH, followed by a general protocol for purity analysis by HPLC.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis of a Model Peptide with this compound

This protocol outlines the manual synthesis of a model tripeptide, Ala-D-Lys(Z)-Phe, on a Merrifield resin using a Boc/Bzl strategy.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Dissolve Boc-Phe-OH (3 mmol) in a mixture of DMF and DCM (1:1, 10 mL).

  • Add diisopropylethylamine (DIEA) (6 mmol) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes. Wash with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (10 mL) for 5 minutes (repeat twice). Wash with DMF (5x).

  • Coupling:

    • For the second amino acid (Boc-D-Lys(Z)-OH): Dissolve Boc-D-Lys(Z)-OH (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL). Add DIEA (6 mmol) and allow to pre-activate for 2 minutes. Add the solution to the resin and shake for 2 hours.

    • For the third amino acid (Boc-Ala-OH): Repeat the coupling step with Boc-Ala-OH.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) after each coupling step.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous HF (10 mL) containing anisole (1 mL) as a scavenger at 0°C for 1 hour in a specialized HF cleavage apparatus.[4][]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry under vacuum.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis of a Model Peptide with Fmoc-D-Lys(Boc)-OH

This protocol outlines the manual synthesis of a model tripeptide, Ala-D-Lys(Boc)-Phe, on a Rink Amide resin using an Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour.

2. Peptide Chain Elongation (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash with DMF (5x).

  • Coupling:

    • For the first amino acid (Fmoc-Phe-OH): Dissolve Fmoc-Phe-OH (2.5 mmol), HCTU (2.4 mmol), and DIEA (5 mmol) in DMF (10 mL). Add the solution to the resin and shake for 1 hour.

    • For the second amino acid (Fmoc-D-Lys(Boc)-OH): Repeat the coupling step with Fmoc-D-Lys(Boc)-OH.

    • For the third amino acid (Fmoc-Ala-OH): Repeat the coupling step with Fmoc-Ala-OH.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) after each coupling step.

3. Final Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash with DMF (5x) and DCM (5x).

4. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) (10 mL) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, and wash with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Analytical Reversed-Phase HPLC for Peptide Purity Analysis

This protocol provides a general method for analyzing the purity of the crude peptides synthesized in the previous protocols.

1. System and Reagents:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

2. Chromatographic Conditions:

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.

Visualization of Experimental Workflows

To further clarify the synthesis processes, the following diagrams illustrate the workflows for both the Boc- and Fmoc-based solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Merrifield Resin Load Load Boc-Phe-OH Resin->Load Deprotect1 Deprotect Boc (50% TFA/DCM) Load->Deprotect1 Neutralize1 Neutralize (10% DIEA/DMF) Deprotect1->Neutralize1 Couple1 Couple Boc-D-Lys(Z)-OH Neutralize1->Couple1 Deprotect2 Deprotect Boc (50% TFA/DCM) Couple1->Deprotect2 Neutralize2 Neutralize (10% DIEA/DMF) Deprotect2->Neutralize2 Couple2 Couple Boc-Ala-OH Neutralize2->Couple2 Cleave Cleave & Deprotect (HF/anisole) Couple2->Cleave Crude_Peptide Crude Ala-D-Lys(Z)-Phe Cleave->Crude_Peptide

Boc-based SPPS workflow for Ala-D-Lys(Z)-Phe.

Fmoc_SPPS_Workflow Resin Rink Amide Resin Deprotect_Resin Deprotect Fmoc (20% Piperidine/DMF) Resin->Deprotect_Resin Couple1 Couple Fmoc-Phe-OH Deprotect_Resin->Couple1 Deprotect1 Deprotect Fmoc (20% Piperidine/DMF) Couple1->Deprotect1 Couple2 Couple Fmoc-D-Lys(Boc)-OH Deprotect1->Couple2 Deprotect2 Deprotect Fmoc (20% Piperidine/DMF) Couple2->Deprotect2 Couple3 Couple Fmoc-Ala-OH Deprotect2->Couple3 Final_Deprotect Final Deprotect Fmoc Couple3->Final_Deprotect Cleave Cleave & Deprotect (TFA/H2O/TIPS) Final_Deprotect->Cleave Crude_Peptide Crude Ala-D-Lys(Boc)-Phe Cleave->Crude_Peptide

Fmoc-based SPPS workflow for Ala-D-Lys(Boc)-Phe.

Conclusion

The choice between this compound and its alternatives, such as those with Boc protection, is a critical decision in peptide synthesis that has significant downstream implications. While the Z-group is a classic protecting group, its requirement for harsh deprotection conditions can lead to lower purity and yield, particularly for complex or sensitive peptides. The Boc protecting group, with its milder acid lability, offers greater flexibility and compatibility with modern orthogonal synthesis strategies, generally resulting in higher quality crude peptide products.

For researchers embarking on the synthesis of peptides containing D-lysine, a careful consideration of the overall synthetic strategy, the sensitivity of the peptide sequence, and the available deprotection methodologies is essential. For most applications, particularly those requiring high purity and the synthesis of complex molecules, the use of Boc- or other more modern protecting groups for the lysine side chain is generally the more robust and reliable approach.

References

H-D-Lys(Z)-OH in Peptide Synthesis: A Comparative Guide to Manual and Automated Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision impacting efficiency, purity, and overall project timelines. This guide provides an objective comparison of the performance of H-D-Lys(Z)-OH in both methodologies, supported by representative experimental data, to facilitate an informed selection for your specific research needs.

This compound, a D-lysine derivative with a benzyloxycarbonyl (Z) protecting group on its side-chain amine, is a crucial building block in the synthesis of peptides with enhanced stability against enzymatic degradation. The selection of the synthesis method, whether manual or automated, can significantly influence the final yield and purity of the target peptide.

Performance Comparison: Manual vs. Automated Synthesis

The primary trade-offs between manual and automated SPPS revolve around factors such as synthesis time, throughput, reproducibility, and the level of hands-on time required. Automated synthesizers generally offer superior speed and consistency, while manual synthesis provides greater flexibility for optimization and smaller-scale projects.[1]

To illustrate the quantitative differences, the following table summarizes representative performance data for the synthesis of a short peptide containing a lysine residue, which can be considered indicative of the performance expected when using this compound.

Performance MetricManual SPPSAutomated SPPSKey Considerations
Typical Crude Purity >70%[2]77-78%[3]Operator skill is a significant factor in manual synthesis purity. Automated systems offer higher consistency.
Typical Final Yield 8-15% (for a pentapeptide)[2]~36% (for a modified lysine-containing peptide)[4]Automated synthesis generally leads to higher overall yields due to minimized manual losses and optimized protocols.
Typical Synthesis Time (for a tetrapeptide) 1-2 daysA few hoursAutomation dramatically reduces the time required for coupling and deprotection cycles.

Experimental Protocols

Detailed methodologies are crucial for reproducible peptide synthesis. Below are representative protocols for manual and automated solid-phase peptide synthesis using Fmoc-D-Lys(Z)-OH.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely adopted Fmoc/tBu strategy for the synthesis of a target peptide on a rink amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin in a reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.
  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution and repeat the piperidine treatment for an additional 10 minutes to ensure complete Fmoc removal.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (this compound):

  • In a separate vial, pre-activate 3 equivalents of Fmoc-D-Lys(Z)-OH with 2.9 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2 hours to ensure complete coupling.
  • Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Iterative Cycles:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Peptide Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for automated synthesis on a microwave peptide synthesizer.

1. System Setup:

  • Load a reaction vessel with the appropriate resin into the automated peptide synthesizer.
  • Place vials containing the required Fmoc-amino acids (including Fmoc-D-Lys(Z)-OH), activator, base, deprotection solution (20% piperidine in DMF), and washing solvents into their designated positions on the instrument.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence and synthesis protocol. The instrument will automatically perform the following steps for each amino acid:
  • Fmoc Deprotection: The resin is treated with the deprotection solution.
  • Washing: The resin is washed with DMF to remove residual piperidine.
  • Coupling: The pre-activated Fmoc-amino acid is delivered to the reaction vessel and coupled to the growing peptide chain. Microwave energy can be applied to accelerate this step.
  • Washing: The resin is washed to remove excess reagents and byproducts.

3. Cleavage and Purification:

  • Upon completion of the synthesis, the peptide-resin is manually removed from the synthesizer.
  • The peptide is cleaved from the resin and purified using the same procedure as in the manual protocol (Steps 5 and 6).

Visualizing the Synthesis Workflow and Key Relationships

To better understand the processes and concepts discussed, the following diagrams illustrate the experimental workflow and the decision-making factors in peptide synthesis.

experimental_workflow cluster_manual Manual SPPS cluster_automated Automated SPPS manual_resin Resin Swelling manual_deprotection Fmoc Deprotection (Piperidine) manual_resin->manual_deprotection manual_coupling Amino Acid Coupling (this compound) manual_deprotection->manual_coupling manual_wash Washing manual_coupling->manual_wash manual_wash->manual_deprotection Repeat for each AA manual_cleavage Cleavage from Resin (TFA Cocktail) manual_wash->manual_cleavage manual_purification Purification (RP-HPLC) manual_cleavage->manual_purification auto_setup System Setup (Resin, Reagents) auto_synthesis Automated Synthesis Cycles (Deprotection, Coupling, Washing) auto_setup->auto_synthesis auto_cleavage Cleavage from Resin (TFA Cocktail) auto_synthesis->auto_cleavage auto_purification Purification (RP-HPLC) auto_cleavage->auto_purification

Caption: Experimental workflows for manual and automated Solid-Phase Peptide Synthesis (SPPS).

logical_relationship cluster_factors Decision Factors cluster_methods Synthesis Method throughput Throughput manual Manual SPPS throughput->manual Low automated Automated SPPS throughput->automated High cost Cost cost->manual Low Initial Investment cost->automated High Initial Investment flexibility Flexibility & Optimization flexibility->manual High flexibility->automated Lower reproducibility Reproducibility reproducibility->manual Operator Dependent reproducibility->automated High time Synthesis Time time->manual Slow time->automated Fast

Caption: Key factors influencing the choice between manual and automated peptide synthesis.

Bioactive Peptides with D-Lysine and Their Signaling Pathways

Peptides incorporating D-amino acids, such as D-lysine, exhibit increased resistance to proteolytic degradation, making them attractive candidates for therapeutic applications. Lysine-rich peptides, in particular, have been shown to possess a range of biological activities, including antimicrobial and anti-inflammatory effects.

The positively charged side chain of lysine plays a crucial role in the interaction of these peptides with biological membranes and their subsequent signaling effects. For instance, certain lysine and leucine-rich antimicrobial peptides have been found to inhibit lipopolysaccharide (LPS)-induced inflammation by modulating the NF-κB and MAPK signaling pathways. These peptides can neutralize LPS and interfere with its ability to trigger pro-inflammatory cascades.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Peptide D-Lysine Peptide Peptide->LPS Neutralizes Peptide->TLR4 Inhibits Binding MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of a D-lysine containing peptide.

References

Evaluating the Impact of H-D-Lys(Z)-OH on Final Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of the final product's purity, stability, and, most importantly, its three-dimensional structure. The conformation of a peptide is intrinsically linked to its biological activity, making the choice of protected amino acids a pivotal consideration. This guide provides a comprehensive comparison of H-D-Lys(Z)-OH, a lysine derivative with its side chain protected by a benzyloxycarbonyl (Z) group, against other commonly used lysine alternatives. We will delve into the nuanced effects these protecting groups may have on the final peptide conformation, supported by an analysis of their chemical properties and the experimental methods used for conformational analysis.

While direct head-to-head experimental data quantitatively detailing the conformational differences imparted by various lysine protecting groups on an identical peptide sequence is limited in publicly available literature, we can infer the likely impact by examining the fundamental properties of these groups and established principles of peptide chemistry.

The Role of the Lysine Side-Chain Protecting Group

During solid-phase or solution-phase peptide synthesis, the ε-amino group of lysine is highly nucleophilic and must be protected to prevent unwanted side reactions, such as peptide chain branching.[1] The ideal protecting group is stable throughout the synthesis cycles and can be removed under conditions that do not compromise the integrity of the peptide. The most common protecting groups for the lysine side chain include the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2]

Comparison of Common Lysine Protecting Groups

The choice of protecting group is primarily dictated by the overall synthetic strategy, particularly the method of Nα-amino group protection (e.g., Fmoc or Boc strategy). The properties of these groups can indirectly influence the peptide's local environment during synthesis, though their direct impact on the final conformation of the purified peptide is generally considered to be minimal.

Protecting GroupFull NameStructureCleavage ConditionKey Characteristics & Potential Impact
Z (Cbz) Benzyloxycarbonyl Benzyl-O-CO-Strong acid (e.g., HBr/AcOH, HF) or catalytic hydrogenolysisA standard protecting group in solution-phase synthesis.[3] Its aromatic nature could potentially engage in non-covalent interactions during synthesis, but this is unlikely to dictate the final conformation in solution. Due to less steric bulk compared to Boc, it offers greater conformational flexibility to the side chain during synthesis.[4]
Boc tert-Butoxycarbonyl (CH₃)₃C-O-CO-Moderate acid (e.g., Trifluoroacetic acid - TFA)The most common side-chain protection for lysine in the Fmoc synthesis strategy. Its bulky tert-butyl group can be sterically hindering.
Fmoc 9-Fluorenylmethyloxycarbonyl Fluorenyl-CH₂-O-CO-Base (e.g., Piperidine)Typically used for Nα-protection, but can be used for side-chain protection to create orthogonal deprotection schemes for branched peptide synthesis.

Computational studies on N-terminally protected amino acids suggest that while the Z group is sterically less crowded and has greater conformational flexibility than the Boc group, the resulting dihedral angles and relative energies of the peptide backbone are similar. This indicates that the nature of the N-terminal protecting group has a minimal effect on the conformational preferences of the adjacent residue. By extension, it is reasonable to infer that a protecting group on the side chain, which is further removed from the peptide backbone, would have an even smaller, likely negligible, impact on the final backbone conformation of the purified peptide in solution.

Experimental Protocols for Evaluating Peptide Conformation

To empirically determine the impact of incorporating this compound or any other amino acid derivative on a peptide's final conformation, a combination of spectroscopic techniques is employed. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, allowing for the determination of their three-dimensional structure and dynamics.

Protocol for Peptide Structure Determination by NMR:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 0.5-5 mM. The buffer should have a pH that ensures peptide stability and solubility, typically around physiological pH.

    • Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's field frequency lock.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard 2D experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which provides distance restraints for structure calculation.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignment to attribute each signal in the spectra to a specific proton in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to calculate upper-distance bounds between protons.

    • Use the distance and dihedral angle restraints to calculate a family of 3D structures that are consistent with the experimental data using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Protocol for Secondary Structure Analysis by CD Spectroscopy:

  • Sample Preparation:

    • Prepare the peptide sample in a buffer that is transparent in the far-UV region (190-250 nm), such as a phosphate or borate buffer. Avoid buffers with high absorbance in this region, like Tris.

    • The peptide concentration should be in the range of 0.1-1 mg/mL. Ensure the sample is free of aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Use a quartz cuvette with an appropriate path length (typically 0.1 to 1 mm).

    • Record the CD spectrum in the far-UV wavelength range (e.g., 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectral features include:

      • α-helix: Negative bands near 208 nm and 222 nm.

      • β-sheet: A negative band around 218 nm and a positive band near 195 nm.

      • Random coil: A strong negative band near 198 nm.

    • Use deconvolution algorithms (e.g., K2D, CONTIN) to quantify the percentage of each secondary structure element.

Visualizing the Workflow and Logic

To better understand the process of evaluating peptide conformation and the relationship between the choice of building block and the final structure, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis start Select Lysine Building Block (e.g., this compound) synthesis Solid-Phase or Solution-Phase Peptide Synthesis start->synthesis purification Cleavage, Deprotection, and Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (COSY, TOCSY, NOESY) purification->nmr cd Circular Dichroism Spectroscopy purification->cd data_analysis Data Analysis and Structure Calculation nmr->data_analysis cd->data_analysis final_conformation Final Peptide Conformation data_analysis->final_conformation LogicDiagram LysineDerivative Choice of Lysine Derivative (e.g., this compound vs. H-D-Lys(Boc)-OH) ProtectingGroup Side-Chain Protecting Group (Z vs. Boc) LysineDerivative->ProtectingGroup SynthesisStrategy Synthesis Strategy (Orthogonality, Cleavage) ProtectingGroup->SynthesisStrategy Determines FinalConformation Final Peptide Backbone Conformation ProtectingGroup->FinalConformation MinimalImpact Minimal to Negligible Impact (Inferred from computational studies)

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of H-D-Lys(Z)-OH, a derivative of the amino acid lysine. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1][2] The fundamental principle of disposal is to treat this compound as chemical waste; it should never be discarded down the drain or mixed with general solid waste.[3]

Key Chemical and Safety Data

To facilitate safe handling, the following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Formula C14H20N2O4
CAS Number 1155-64-2
GHS Hazard Classification Not classified
Incompatible Materials Strong acids, Strong bases, Sources of ignition, Direct sunlight
Storage Conditions Keep in a cool, well-ventilated place.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is designed to be a clear and direct guide for operational use.

  • Personal Protective Equipment (PPE): Before beginning the disposal process, it is imperative to be outfitted with the appropriate PPE to ensure personal safety. This includes:

    • Eye Protection: Safety goggles or a face shield.[3]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or expired solid this compound in a dedicated, sealable container that is clearly labeled for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Labeling and Storage of Waste:

    • All waste containers must be accurately labeled with the full chemical name, "this compound," and any other information required by your institution.

    • Store the sealed waste containers in a designated, secure area away from incompatible materials until they are ready for collection.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the this compound waste.

    • Provide them with precise information about the contents of the waste container to ensure proper handling and disposal in accordance with local and national regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate Solid and Liquid Waste A->B C Collect in Separate, Sealed Containers B->C D Label Containers with 'this compound' C->D E Store in Designated Secure Area D->E F Contact Institutional EHS for Pickup E->F G Dispose According to Official Regulations F->G

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling H-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-D-Lys(Z)-OH

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₄[1]
Molecular Weight 280.32 g/mol
Appearance Powder[2]
Melting Point 259 °C (decomposes)[2]
Storage Temperature Recommended -20°C to -80°C[3]
CAS Number 1155-64-2[1]

Operational Plan: Step-by-Step Handling Procedures

To minimize risk and ensure a safe laboratory environment, the following procedural steps are mandatory.

Engineering Controls and Preparation
  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, it is highly recommended to use a chemical fume hood.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

  • Preparation: Prepare all necessary equipment and reagents before handling the compound to minimize movement and the potential for spills.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working outside a fume hood or when there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be worn.

Weighing and Reconstitution
  • When weighing the powder, do so in an area with minimal air currents to prevent dispersal.

  • For reconstitution, slowly add the desired solvent to the vial containing the compound to avoid splashing.

Experimental Use
  • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Avoid direct sunlight and incompatible materials such as strong acids and bases.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance. Treat all waste as chemical waste.

  • Solid Waste: Place excess solid compound and any contaminated weighing paper or consumables into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.

  • Waste Collection: Store sealed waste containers in a designated, secure area until they can be collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste management service.

Workflow for Safe Handling of this compound

G prep 1. Preparation - Verify fume hood function - Gather all materials - Confirm safety station access ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) prep->ppe handling 3. Chemical Handling - Weigh compound in fume hood - Reconstitute with care - Perform experiment ppe->handling spill Spill Response - Evacuate and alert others - Use spill kit - Dispose of as hazardous waste handling->spill waste 4. Waste Segregation - Solid Waste (labeled container) - Liquid Waste (labeled container) - Contaminated PPE handling->waste spill->waste decon 5. Decontamination - Clean work surfaces - Remove and dispose of PPE waste->decon wash 6. Personal Hygiene - Wash hands thoroughly decon->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Lys(Z)-OH
Reactant of Route 2
H-D-Lys(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.